molecular formula C28H32N2OS B11638881 2-(Butylsulfanyl)-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

2-(Butylsulfanyl)-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

Cat. No.: B11638881
M. Wt: 444.6 g/mol
InChI Key: GGAKEWZPXGSWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylsulfanyl)-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement of atoms where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the butylsulfanyl and 2-methylphenyl groups. Common reagents used in these reactions include various organometallic compounds, catalysts, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzoylamino)-1-(butylsulfanyl)-2-(triphenylphosphonio)ethylenethiolate
  • 1-Benzoylamino-2,2-bis-butylsulfanyl-vinyl-triphenyl-phosphonium

Uniqueness

Compared to similar compounds, 2-(Butylsulfanyl)-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one stands out due to its unique spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C28H32N2OS

Molecular Weight

444.6 g/mol

IUPAC Name

2-butylsulfanyl-3-(2-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C28H32N2OS/c1-3-4-18-32-27-29-25-22-14-8-7-13-21(22)19-28(16-10-5-11-17-28)24(25)26(31)30(27)23-15-9-6-12-20(23)2/h6-9,12-15H,3-5,10-11,16-19H2,1-2H3

InChI Key

GGAKEWZPXGSWTI-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.